2-chloro-N-(2,3-dimethylphenyl)benzamide
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Overview
Description
2-chloro-N-(2,3-dimethylphenyl)benzamide is an organic compound with the molecular formula C15H14ClNO. It is a member of the benzamide family, characterized by the presence of a benzoyl group attached to an amine. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,3-dimethylphenyl)benzamide typically involves the reaction of 2,3-dimethylaniline with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,3-dimethylphenyl)benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted benzamides.
Oxidation and Reduction Reactions: Products include N-oxides or amines.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(2,3-dimethylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,3-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-methylphenyl)benzamide
- 2-chloro-N-(3-methylphenyl)benzamide
- 2-chloro-N-(4-methylphenyl)benzamide
Uniqueness
2-chloro-N-(2,3-dimethylphenyl)benzamide is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications .
Properties
IUPAC Name |
2-chloro-N-(2,3-dimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-6-5-9-14(11(10)2)17-15(18)12-7-3-4-8-13(12)16/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAGJVUPQKYHDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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